

Application Note and Protocol: Measuring Thioredoxin Reductase Activity in Cell Lysates

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Compound of Interest

Compound Name: Trx-red

Cat. No.: B8196055

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Audience: Researchers, scientists, and drug development professionals.

Introduction

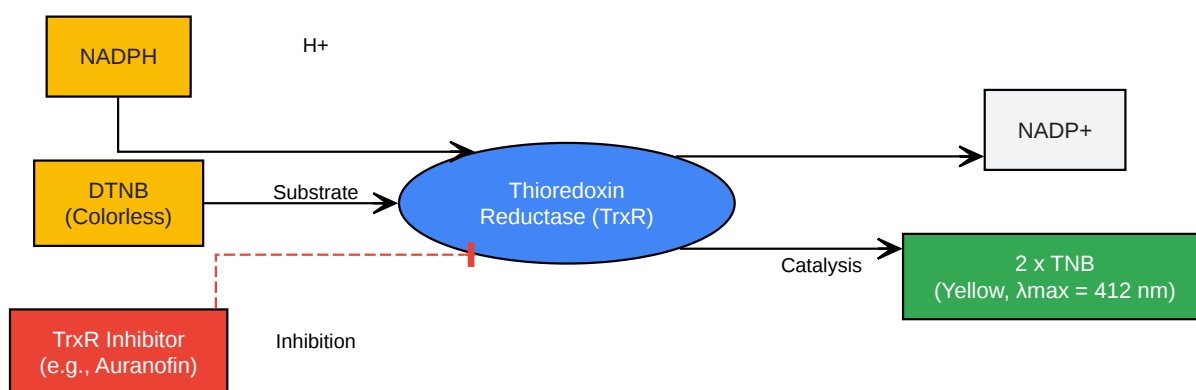
Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which also includes thioredoxin (Trx) and NADPH.[1][2] This system plays a critical role in maintaining cellular redox homeostasis, protecting against oxidative stress, and regulating various cellular processes such as cell growth and p53 activity.[3][4][5] Mammalian TrxR is a selenoprotein that catalyzes the NADPH-dependent reduction of oxidized Trx and a variety of other substrates. Given its involvement in diseases like cancer and cardiovascular conditions, the accurate measurement of TrxR activity is crucial for both basic research and therapeutic development.

This document provides a detailed protocol for a reliable and convenient colorimetric assay to determine TrxR activity in cell lysates.

Assay Principle

The most widely used method for measuring TrxR activity is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. In this assay, TrxR utilizes NADPH as a reducing agent to catalyze the conversion of DTNB to two molecules of 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored product with a maximum absorbance at 412 nm.

However, other enzymes present in crude cell lysates, such as glutathione reductase and glutathione peroxidase, can also contribute to DTNB reduction. To ensure the specific measurement of TrxR activity, a parallel assay is performed in the presence of a specific TrxR inhibitor, such as aurothiomalate or auranofin. The difference between the total DTNB reduction (without inhibitor) and the background reduction (with inhibitor) represents the specific activity of thioredoxin reductase.



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Caption: Biochemical pathway of the DTNB reduction assay for TrxR activity.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol is suitable for preparing lysates from both adherent and suspension cell cultures. It is crucial to perform all steps on ice to minimize protein degradation.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0, containing 1 mM EDTA)
- Protease Inhibitor Cocktail (optional but recommended)
- Cell scraper (for adherent cells)

- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge

Procedure for Adherent Cells:

- Remove the culture medium from the plate.
- Wash the cells once with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold Assay Buffer (with protease inhibitors, if used). A typical volume is 100-200 μL for a 10 cm dish or $\sim 2 \times 10^6$ cells.
- Scrape the cells from the surface of the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Proceed to the homogenization step.

Procedure for Suspension Cells:

- Transfer the cell culture to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
- Discard the supernatant.
- Resuspend the cell pellet in ice-cold PBS and centrifuge again.
- Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Assay Buffer (e.g., 100-200 μL per 2×10^6 cells).
- Proceed to the homogenization step.

Homogenization and Clarification:

- Homogenize the cell suspension by sonication on ice (e.g., 3 pulses of 10 seconds each) or by passing the lysate through a fine-gauge needle. Alternatively, freeze-thawing can be used.
- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet insoluble material.

- Carefully transfer the clear supernatant (cell lysate) to a new pre-chilled tube. This lysate will be used for the activity assay and protein quantification.
- Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.

Protocol 2: Thioredoxin Reductase Activity Assay (96-Well Plate Format)

This protocol describes the setup for measuring TrxR activity in a 96-well microplate.

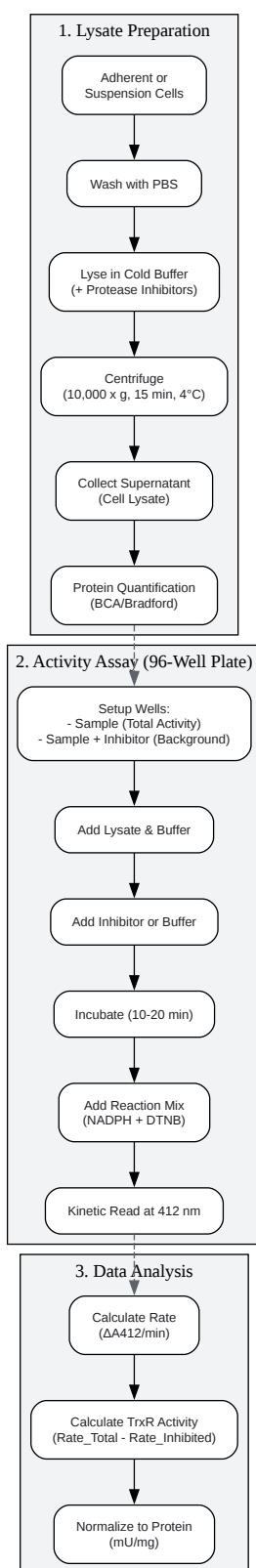
Materials:

- Cell lysate (from Protocol 1)
- Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0, containing 1 mM EDTA)
- NADPH solution (e.g., freshly prepared 40 mM in Assay Buffer)
- DTNB solution (e.g., 100 mM in DMSO or Assay Buffer)
- TrxR specific inhibitor (e.g., 10 mM Auranofin in DMSO)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of kinetic measurements at 412 nm

Procedure:

- Prepare Reaction Wells: For each sample, prepare two sets of wells in the 96-well plate:
 - Total Activity Well (Sample): For measuring total DTNB reduction.
 - Inhibited Well (Sample + Inhibitor): For measuring background activity.
- Add Samples and Inhibitor:
 - To both "Total Activity" and "Inhibited" wells, add 2-50 μ L of your cell lysate.

- Add Assay Buffer to bring the volume in each well to 50 μ L.
- To the "Inhibited" wells, add 10 μ L of the TrxR inhibitor solution.
- To the "Total Activity" wells, add 10 μ L of Assay Buffer (or the solvent used for the inhibitor).
- Mix gently and incubate the plate at room temperature (25°C) for 10-20 minutes.
- Prepare Reaction Mix: Prepare a master reaction mix for the number of wells to be assayed. For each well, combine:
 - Assay Buffer
 - NADPH solution
 - DTNB solution (Note: The exact volumes and concentrations may vary based on commercially available kits. A typical final concentration in the reaction is ~0.25 mM NADPH and ~1 mM DTNB).
- Start the Reaction:
 - Add the Reaction Mix (e.g., 40 μ L) to each well to start the reaction. Mix thoroughly by gentle pipetting.
- Measure Absorbance:
 - Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.
 - Record the absorbance kinetically every 20-60 seconds for 20-40 minutes at 25°C.



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Caption: Step-by-step workflow for measuring TrxR activity in cell lysates.

Data Analysis and Presentation

- Calculate the Rate: For each well, determine the rate of reaction ($\Delta A_{412}/\text{min}$) from the linear portion of the kinetic curve.
- Calculate Specific TrxR Activity Rate:
 - $\Delta \text{Rate} = \text{Rate (Total Activity)} - \text{Rate (Inhibited)}$
- Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of TNB formation. The molar extinction coefficient (ϵ) for TNB at 412 nm is $14,150 \text{ M}^{-1}\text{cm}^{-1}$.
 - $\text{Activity (mol/min/mL)} = (\Delta \text{Rate} / \epsilon) * (\text{Reaction Volume} / \text{Sample Volume}) * (1 / \text{path length})$
 - Note: For 96-well plates, path length correction may be necessary.
- Define Units: One unit (U) of TrxR activity is often defined as the amount of enzyme that catalyzes the formation of $1 \mu\text{mol}$ of TNB per minute. Activity is typically expressed in milliunits per milligram of protein (mU/mg).
- Normalize to Protein:
 - $\text{Specific Activity (mU/mg)} = [\text{Activity (mU/mL)} / \text{Protein Concentration (mg/mL)}]$

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Sample ID	Protein Conc. (mg/mL)	Total Activity Rate ($\Delta A_{412}/\text{min}$)	Inhibited Rate ($\Delta A_{412}/\text{min}$)	TrxR Specific Rate ($\Delta A_{412}/\text{min}$)	Specific Activity (mU/mg)
Control Cells	2.1	0.085	0.015	0.070	23.5
Treated Cells	2.3	0.052	0.014	0.038	11.7
HeLa Lysate	1.8	0.076	0.012	0.064	25.1
Jurkat Lysate	2.5	0.110	0.021	0.089	25.2

Table 1: Representative data for TrxR activity in different cell lysates. The assay has been tested on various cell lines including HeLa, A549, Jurkat, U937, A431, COS, CHO, and NIH 3T3 cells. Specific activity values are calculated based on a hypothetical assay volume and path length.

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